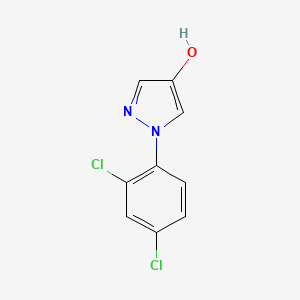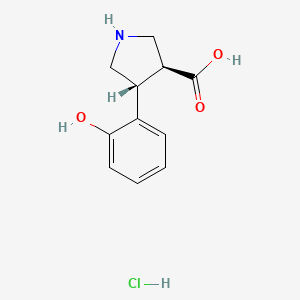
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, a synthesis method of a similar compound, “1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol”, has been disclosed in a patent . The method involves several steps, including the use of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A comprehensive review by Dar and Shamsuzzaman (2015) elucidates the significance of the pyrazole moiety in medicinal chemistry, highlighting its role as a pharmacophore in various biologically active compounds. The synthesis of pyrazole derivatives, employing methods like condensation and cyclization, is crucial for creating compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
Environmental Impact and Biodegradation
Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment, noting their moderate toxicity to aquatic life and potential for bioaccumulation. The study underscores the significance of microbial biodegradation in mitigating environmental contamination (Krijgsheld & Gen, 1986).
Applications in Heterocyclic Chemistry
Gomaa and Ali (2020) reviewed the chemistry of DCNP derivatives, highlighting their utility as building blocks for synthesizing various heterocyclic compounds, including those with pyrazole cores. This versatility underscores the potential for developing new bioactive agents through heterocyclic chemistry (Gomaa & Ali, 2020).
Anticancer Activity
Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, emphasizing the importance of pyrazoline as an electron-rich nitrogen carrier in pharmaceutical chemistry. The review highlights the potential of pyrazoline derivatives to exhibit significant anticancer activity, providing a basis for further research in this area (Ray et al., 2022).
Catalytic Applications and Synthetic Pathways
Parmar, Vala, and Patel (2023) reviewed the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of hybrid catalysts in developing medicinally relevant compounds. This research demonstrates the importance of innovative synthetic pathways in enhancing the bioavailability of heterocyclic compounds (Parmar, Vala, & Patel, 2023).
Orientations Futures
The future directions for research on “1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol” could include further investigation into its synthesis, structure, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential use in pharmaceutical applications .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOFJPJDYVWHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281916 | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol | |
CAS RN |
77458-39-0 | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














